molecular formula C9H6BrF3N2 B13665162 7-Bromo-3-methyl-5-(trifluoromethyl)-1H-indazole

7-Bromo-3-methyl-5-(trifluoromethyl)-1H-indazole

Cat. No.: B13665162
M. Wt: 279.06 g/mol
InChI Key: LWBPBGGKQQELMA-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-5-(trifluoromethyl)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 3rd position, and a trifluoromethyl group at the 5th position on the indazole ring. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-methyl-5-(trifluoromethyl)-1H-indazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indazole core, followed by the introduction of the bromine, methyl, and trifluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methyl-5-(trifluoromethyl)-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.

    Substitution: The bromine atom at the 7th position is particularly reactive and can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

7-Bromo-3-methyl-5-(trifluoromethyl)-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-5-(trifluoromethyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-3-methyl-1H-indazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    5-(Trifluoromethyl)-1H-indazole: Lacks the bromine and methyl groups, which can affect its reactivity and applications.

    3-Methyl-5-(trifluoromethyl)-1H-indazole: Lacks the bromine atom, potentially altering its chemical behavior and biological activity.

Uniqueness

The presence of the bromine, methyl, and trifluoromethyl groups in 7-Bromo-3-methyl-5-(trifluoromethyl)-1H-indazole makes it unique compared to other indazole derivatives. These substituents confer specific chemical properties, such as increased reactivity and enhanced lipophilicity, which can be advantageous in various applications.

Properties

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

7-bromo-3-methyl-5-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C9H6BrF3N2/c1-4-6-2-5(9(11,12)13)3-7(10)8(6)15-14-4/h2-3H,1H3,(H,14,15)

InChI Key

LWBPBGGKQQELMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NN1)Br)C(F)(F)F

Origin of Product

United States

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